molecular formula C10H8ClNO2 B6266320 methyl 2-(2-chlorophenyl)-2-cyanoacetate CAS No. 1218951-01-9

methyl 2-(2-chlorophenyl)-2-cyanoacetate

Cat. No. B6266320
CAS RN: 1218951-01-9
M. Wt: 209.6
InChI Key:
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Description

Methyl 2-(2-chlorophenyl)-2-cyanoacetate (MCCA) is a chemical compound with a wide range of applications in scientific research. It belongs to a class of compounds known as organochlorine compounds, which are compounds containing at least one carbon-chlorine bond. MCCA is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other bioactive compounds. It is also used in the synthesis of various plasticizers, catalysts, and other organic compounds.

Mechanism of Action

Methyl 2-(2-chlorophenyl)-2-cyanoacetate is an organochlorine compound that is metabolized by cytochrome P450 enzymes in the liver to form reactive intermediates. These intermediates can then react with various cellular proteins and enzymes, resulting in various physiological and biochemical changes. For example, methyl 2-(2-chlorophenyl)-2-cyanoacetate has been shown to inhibit the activity of several enzymes involved in the biosynthesis of fatty acids, resulting in reduced levels of fatty acids in the body.
Biochemical and Physiological Effects
methyl 2-(2-chlorophenyl)-2-cyanoacetate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the biosynthesis of fatty acids, resulting in reduced levels of fatty acids in the body. Additionally, methyl 2-(2-chlorophenyl)-2-cyanoacetate has been shown to reduce inflammation and oxidative stress, as well as modulate the immune system.

Advantages and Limitations for Lab Experiments

Methyl 2-(2-chlorophenyl)-2-cyanoacetate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. Additionally, it is stable and non-toxic, making it safe to handle in the laboratory. However, there are some limitations to its use in laboratory experiments. For example, methyl 2-(2-chlorophenyl)-2-cyanoacetate is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of light or heat, making it difficult to use in certain types of experiments.

Future Directions

There are numerous potential future directions for the use of methyl 2-(2-chlorophenyl)-2-cyanoacetate. It could be used as a starting material for the synthesis of new drugs and agrochemicals. Additionally, it could be used as a starting material for the synthesis of new plasticizers, catalysts, and other organic compounds. Furthermore, it could be used as a reactant in the synthesis of new materials, such as polymers and nanomaterials. Finally, it could be used in the development of new therapeutic agents for the treatment of various diseases and disorders.

Synthesis Methods

Methyl 2-(2-chlorophenyl)-2-cyanoacetate can be synthesized in several ways. One method is the reaction of 2-cyanoacetamide with 2-chloro-phenol in the presence of a base such as sodium hydroxide. This reaction produces methyl 2-(2-chlorophenyl)-2-cyanoacetate and sodium chloride as byproducts. Another method is the reaction of 2-cyanoacetamide with 2-chloro-benzaldehyde in the presence of a base such as sodium hydroxide. This reaction produces methyl 2-(2-chlorophenyl)-2-cyanoacetate and sodium benzoate as byproducts.

Scientific Research Applications

Methyl 2-(2-chlorophenyl)-2-cyanoacetate is widely used in scientific research as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other bioactive compounds. It is also used in the synthesis of various plasticizers, catalysts, and other organic compounds. Additionally, methyl 2-(2-chlorophenyl)-2-cyanoacetate has been used in the synthesis of various drugs, such as the anti-inflammatory drug celecoxib and the antifungal drug itraconazole.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(2-chlorophenyl)-2-cyanoacetate involves the reaction of 2-chlorobenzonitrile with ethyl cyanoacetate in the presence of a base, followed by esterification with methanol and acidification to yield the final product.", "Starting Materials": [ "2-chlorobenzonitrile", "ethyl cyanoacetate", "methanol", "base (e.g. sodium hydroxide)", "acid (e.g. hydrochloric acid)" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzonitrile and ethyl cyanoacetate in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Acidify the reaction mixture with an acid (e.g. hydrochloric acid) to yield the intermediate product, 2-(2-chlorophenyl)-2-cyanoacetic acid.", "Step 4: Esterify the intermediate product with methanol in the presence of a catalyst (e.g. sulfuric acid) to yield methyl 2-(2-chlorophenyl)-2-cyanoacetate.", "Step 5: Purify the final product by recrystallization or column chromatography." ] }

CAS RN

1218951-01-9

Molecular Formula

C10H8ClNO2

Molecular Weight

209.6

Purity

95

Origin of Product

United States

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